molecular formula C14H17ClO5 B2670586 4-{4-[(3-Chloropropanoyl)oxy]butoxy}benzenecarboxylic acid CAS No. 182922-17-4

4-{4-[(3-Chloropropanoyl)oxy]butoxy}benzenecarboxylic acid

Cat. No.: B2670586
CAS No.: 182922-17-4
M. Wt: 300.74
InChI Key: BZCCZYPWQNNMRR-UHFFFAOYSA-N
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Description

4-{4-[(3-Chloropropanoyl)oxy]butoxy}benzenecarboxylic acid is a synthetic aromatic carboxylic acid derivative characterized by a benzenecarboxylic acid core substituted with a butoxy chain containing a 3-chloropropanoyl ester group. The compound’s structure combines a polar carboxylic acid group with a hydrophobic chlorinated ester moiety, which may influence its physicochemical properties, such as solubility and reactivity.

Properties

IUPAC Name

4-[4-(3-chloropropanoyloxy)butoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO5/c15-8-7-13(16)20-10-2-1-9-19-12-5-3-11(4-6-12)14(17)18/h3-6H,1-2,7-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCCZYPWQNNMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCCCOC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{4-[(3-Chloropropanoyl)oxy]butoxy}benzenecarboxylic acid involves several steps. One common method includes the reaction of 4-hydroxybenzoic acid with 4-bromobutyl acetate to form 4-(4-acetoxybutoxy)benzoic acid. This intermediate is then reacted with 3-chloropropanoyl chloride in the presence of a base such as pyridine to yield the final product . The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

4-{4-[(3-Chloropropanoyl)oxy]butoxy}benzenecarboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-{4-[(3-Chloropropanoyl)oxy]butoxy}benzenecarboxylic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-{4-[(3-Chloropropanoyl)oxy]butoxy}benzenecarboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Limitations and Knowledge Gaps

  • Evidence Constraints : The provided evidence primarily details 3-benzoylpropionic acid , limiting direct comparisons. Additional studies on the target compound’s spectral data (e.g., NMR, IR), bioactivity, or industrial applications are needed.
  • Safety and Handling: No toxicity data were available for the target compound, whereas 3-benzoylpropionic acid has established safety profiles for laboratory use .

Q & A

Q. What are the established synthetic routes for 4-{4-[(3-Chloropropanoyl)oxy]butoxy}benzenecarboxylic acid, and how are reaction conditions optimized for yield and purity?

Methodological Answer: The compound can be synthesized via multi-step reactions, including:

  • Esterification : Reacting 3-chloropropanoyl chloride with a butanediol derivative under anhydrous conditions (e.g., using triethylamine as a base in dichloromethane).
  • Coupling : Introducing the butoxy chain to the benzene ring via nucleophilic substitution or Mitsunobu reaction (using triphenylphosphine and diethyl azodicarboxylate) .
  • Carboxylic acid formation : Oxidative cleavage or hydrolysis of intermediate esters under acidic/basic conditions.
    Yield optimization involves controlling stoichiometry, temperature (e.g., 0–5°C for exothermic steps), and catalyst selection (e.g., palladium for cross-coupling) .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR identify substituent positions; discrepancies in peak splitting (e.g., due to rotational isomers) are resolved via variable-temperature NMR or 2D-COSY .
  • HPLC-MS : Quantifies purity and detects byproducts; use reverse-phase C18 columns with acetonitrile/water gradients .
  • FT-IR : Confirms ester (C=O at ~1740 cm1^{-1}) and carboxylic acid (O-H stretch at 2500–3300 cm1^{-1}) groups. Contradictions between predicted and observed spectra may arise from hydration states or crystallinity, requiring X-ray diffraction for confirmation .

Q. How can researchers determine the compound’s solubility profile in polar and nonpolar solvents?

Methodological Answer:

  • Shake-flask method : Dissolve excess compound in solvents (e.g., DMSO, ethanol, hexane) at 25°C, filter, and quantify supernatant via UV-Vis spectroscopy .
  • Partition coefficient (LogP) : Estimate using HPLC retention times calibrated against standards with known LogP values .

Q. What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures. Store at –20°C in amber vials to prevent photodegradation .
  • Hydrolytic sensitivity : Monitor ester hydrolysis in aqueous buffers (pH 4–9) via LC-MS; use desiccants for solid storage .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic environments?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the ester group’s electrophilicity can be quantified using partial charge distribution .
  • Molecular dynamics simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict aggregation or degradation pathways .

Q. What experimental designs are suitable for studying environmental degradation pathways of this compound?

Methodological Answer:

  • Photolysis studies : Expose the compound to UV light (254 nm) in aqueous solutions and analyze degradation products via LC-MS/MS .
  • Biodegradation assays : Incubate with soil microbiota (OECD 301B protocol) and track metabolite formation (e.g., chlorinated byproducts) using GC-ECD .

Q. How can researchers resolve contradictions in bioactivity data across different assay conditions?

Methodological Answer:

  • Dose-response normalization : Use Hill equation modeling to account for variations in cell viability (e.g., MTT assays) or enzyme inhibition (e.g., IC50_{50} shifts due to serum protein binding) .
  • Orthogonal assays : Validate receptor-binding data (e.g., SPR) with functional cellular assays (e.g., cAMP modulation) to rule out false positives .

Q. What strategies optimize regioselectivity during functionalization of the benzene ring?

Methodological Answer:

  • Directed ortho-metalation : Use directing groups (e.g., boronic esters) to control substitution patterns in Pd-catalyzed cross-coupling .
  • Protecting group chemistry : Temporarily block the carboxylic acid with tert-butyl esters to prevent undesired side reactions during alkylation .

Q. How can in silico tools guide the design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

  • ADMET prediction : Use software like SwissADME to optimize LogP (target 2–5), polar surface area (<140 Å2^2), and P-glycoprotein substrate likelihood .
  • Docking simulations : Screen derivatives against target proteins (e.g., COX-2) to prioritize synthesis candidates with high binding affinity .

Q. What methodologies quantify trace impurities in bulk synthesized material?

Methodological Answer:

  • QNMR : Use deuterated solvents and internal standards (e.g., 1,3,5-trimethoxybenzene) to detect impurities at <0.1% levels .
  • HPLC-DAD/ELSD : Pair diode array detection (DAD) with evaporative light scattering (ELSD) for non-UV-active contaminants .

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